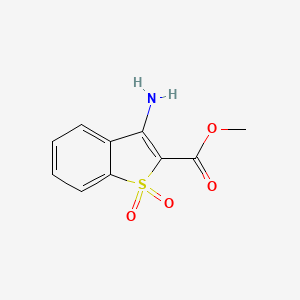

Methyl 3-amino-1-benzothiophene-2-carboxylate 1,1-dioxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 3-amino-1-benzothiophene-2-carboxylate 1,1-dioxide is a compound that is part of a broader class of benzothiophene derivatives. These compounds are of interest due to their potential applications in various fields, including medicinal chemistry and materials science. The compound itself is characterized by a thiophene ring, which is a sulfur-containing heterocycle, substituted with an amino group and a methyl ester group. The presence of the 1,1-dioxide functionality indicates the presence of two oxygen atoms in a sulfonyl group, which can significantly affect the compound's reactivity and physical properties .

Synthesis Analysis

The synthesis of related benzothiophene derivatives has been reported in the literature. For instance, a method for synthesizing methyl 3,4-dihydro-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide from saccharin sodium salt has been developed, which involves a five-step process . Although this particular synthesis does not directly pertain to the target compound, it demonstrates the feasibility of constructing complex benzothiophene structures from simpler precursors. Additionally, the synthesis of 3-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid has been achieved using a chemoselective reduction, showcasing the versatility of synthetic approaches for this class of compounds .

Molecular Structure Analysis

The molecular structure of methyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been elucidated through crystallographic studies. The compound features a cis orientation of the carbonyl group relative to the C2=C3 double bond and is stabilized by intra- and intermolecular N-H···O hydrogen bonds . This information is crucial as it provides insights into the potential reactivity and interaction of the compound with other molecules.

Chemical Reactions Analysis

The reactivity of benzothiophene derivatives has been explored in various chemical reactions. For example, 1,2-benzoxathiin-4(3H)-one 2,2-dioxide, a related compound, has been used as an enol nucleophile in multicomponent reactions with active methylene nitriles and aromatic aldehydes to construct condensed 2-amino-4H-pyran derivatives . This demonstrates the potential of benzothiophene dioxides to participate in complex chemical transformations, which could be relevant for the synthesis of pharmaceuticals and other functional materials.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiophene derivatives are influenced by their molecular structure. The electrochemical reduction of methyl 3-halo-1-benzothiophene-2-carboxylates has been studied, revealing that the reduction follows an ECE mechanism, where the primary radical anion splits into a halide anion and a neutral heterocyclic radical . This behavior is indicative of the reductive stability of the benzothiophene core and has implications for its potential applications in electrochemical devices or as intermediates in organic synthesis.

Scientific Research Applications

Precursor for Synthesis of Quaternary Ammonium Derivatives

Methyl 3,4-dihydro-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide, closely related to the compound , is used as a precursor for synthesizing a new class of quaternary ammonium derivatives with potential applications in treating osteoarthritis (A. Vidal, J. Madelmont, E. Mounetou, 2006).

Antimicrobial and Anti-inflammatory Agents

Synthesis of 3-amino-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimid-4(3H)-one and its Schiff bases, derivatives of the compound of interest, have shown potential as antimicrobial and non-steroidal anti-inflammatory agents (B. Narayana, B. V. Ashalatha, K. K. V. Raj, N. Kumari, 2006).

Electrochemical Reduction Studies

Studies on the electrochemical behavior of methyl 3-halo-1-benzothiophene-2-carboxylates, including compounds structurally similar to methyl 3-amino-1-benzothiophene-2-carboxylate 1,1-dioxide, have contributed to understanding their reduction and dimer product formation (Michal Rejňák, J. Klima, J. Svoboda, J. Ludvík, 2004).

Structural Characterization and Synthesis

The synthesis and structural characterization of compounds like 3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid provide insight into the chemical properties and potential applications of similar compounds (S. Jayaraman, M. Sridharan, Rajendiran Nagappan, 2010).

Dimerization and Photodimerization Studies

The dimerization and photodimerization of benzo[b]thiophen-3-carboxylic acid 1,1-dioxide, a structurally related compound, have been studied, indicating its potential in the formation of novel organic compounds (W. Davies, B. Ennis, C. Mahavera, Q. N. Porter, 1977).

Crystal Structure Analysis

Detailed analysis of the crystal structure of methyl 2-amino-4,5,6,7-tetrahydro-1-benzo- thiophene-3-carboxylate, similar to the target compound, aids in understanding its molecular configuration and potential reactivity (Vasu, K. Nirmala, D. Chopra, S. Mohan, J. Saravanan, 2004).

Anti-Inflammatory Research

Methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate, structurally related, was synthesized as part of research for novel anti-inflammatory molecules, suggesting similar therapeutic applications for the compound (G. P. Moloney, 2001).

Mechanism of Action

Mode of Action

The mode of action of Methyl 3-amino-1-benzothiophene-2-carboxylate 1,1-dioxide involves its interaction with various (hetero)aryl iodides in a process known as carbon–nitrogen cross-coupling . This reaction is catalyzed by copper (CuI), L-proline, and cesium carbonate (Cs2CO3) in dioxane at moderate temperatures . The result is the formation of N-substituted products .

Biochemical Pathways

The compound’s involvement in carbon–nitrogen cross-coupling reactions suggests it may influence pathways related to nitrogen metabolism or aromatic compound synthesis .

Result of Action

Its role in carbon–nitrogen cross-coupling reactions suggests it may contribute to the synthesis of various N-substituted aromatic compounds .

Action Environment

The action of this compound is influenced by several environmental factors. For instance, the carbon–nitrogen cross-coupling reaction it participates in requires a specific set of conditions, including the presence of (hetero)aryl iodides, CuI, L-proline, Cs2CO3, and a moderate temperature . These factors can significantly influence the compound’s action, efficacy, and stability.

Safety and Hazards

While specific safety and hazard information for “Methyl 3-amino-1-benzothiophene-2-carboxylate” is not available in the retrieved papers, it is generally recommended to avoid breathing dust and contact with skin and eyes when handling similar chemical compounds . Protective clothing, gloves, safety glasses, and a dust respirator should be worn .

properties

IUPAC Name |

methyl 3-amino-1,1-dioxo-1-benzothiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO4S/c1-15-10(12)9-8(11)6-4-2-3-5-7(6)16(9,13)14/h2-5H,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYSLOSRUTHMUMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=CC=CC=C2S1(=O)=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-4-(3-fluorophenyl)-N-methyl-N-phenylthiophene-3-sulfonamide](/img/structure/B3013056.png)

![3-chloro-4-fluoro-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide](/img/structure/B3013059.png)

![3-chloro-5-methoxy-4-[(4-methylphenyl)methoxy]benzoic Acid](/img/structure/B3013071.png)

amino]-1H-isoindole-1,3(2H)-dione](/img/structure/B3013074.png)